4-Methoxy-3-nitrobenzotrifluoride
Overview
Description
4-Methoxy-3-nitrobenzotrifluoride is a halogenated aromatic nitro compound1. It is also known as 1-methoxy-2-nitro-4-(trifluoromethyl)benzene2.
Synthesis Analysis
The synthesis of 4-Methoxy-3-nitrobenzotrifluoride is not explicitly mentioned in the search results. However, it’s known that aromatic nitro compounds can react vigorously with reducing agents, including hydrides, sulfides, and nitrides1.Molecular Structure Analysis
The molecular formula of 4-Methoxy-3-nitrobenzotrifluoride is C8H6F3NO33. Its average mass is 221.133 Da and its monoisotopic mass is 221.029984 Da3.
Chemical Reactions Analysis
Aromatic nitro compounds like 4-Methoxy-3-nitrobenzotrifluoride can range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides, and nitrides, they may begin a vigorous reaction that culminates in a detonation1.Physical And Chemical Properties Analysis
4-Methoxy-3-nitrobenzotrifluoride has a density of 1.4±0.1 g/cm3, a boiling point of 251.8±40.0 °C at 760 mmHg, and a flash point of 106.1±27.3 °C3. It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds3.Scientific Research Applications
Photophysical Properties in Chromophores/Fluorophores
A study by Habenicht et al. (2015) explored the influence of regioisomerism on photophysical properties in 4-hydroxy-1,3-thiazole-based push–pull chromophores/fluorophores. This research is foundational for future design strategies in this class of dyes, particularly noting that nitro groups, typically considered fluorescence quenchers, actually contributed to significant quantum yields in the derivatives synthesized (Habenicht et al., 2015).
Crystal Structures in Chemical Isomers
Lynch and Mcclenaghan (2003) investigated two chemical isomers of 3-nitrobenzotrifluoride, focusing on their crystal structures. This study aimed at forming a cocrystal of the two compounds, providing insights into their conformation and interactions (Lynch & Mcclenaghan, 2003).
Solvolysis in Fluorinated Alcohols
Jursic et al. (1986) studied the solvolysis of a 2-(2-methoxyethyl)-3-methyl-2-cyclohexenyl compound in various solvents, including fluorinated alcohols. This research contributes to understanding the electron-withdrawing inductive effects of methoxy groups in such reactions (Jursic et al., 1986).
Magnetic Properties in Lanthanide-Nitronyl Nitroxide Compounds
Li et al. (2015) synthesized and characterized mononuclear tri-spin lanthanide-nitronyl nitroxide radical compounds. These findings are significant in the study of magnetic properties and potential applications in materials science (Li et al., 2015).
Effect on Mesomorphic Properties
Sugiura et al. (1991) examined the thermal properties of certain nitrobenzoate derivatives. The study highlights the influence of nitro groups on smectic properties, offering insights into the structural and electrostatic nature of these groups (Sugiura et al., 1991).
Safety And Hazards
4-Methoxy-3-nitrobenzotrifluoride is poisonous by the intraperitoneal route. It is moderately toxic by ingestion, inhalation, and subcutaneous routes. It is combustible when exposed to heat or flame. When heated to decomposition, it emits very toxic fumes of F and NOx1.
Future Directions
The future directions for 4-Methoxy-3-nitrobenzotrifluoride are not explicitly mentioned in the search results. However, it is available for research use4.
Please note that this information is based on available resources and may not be fully comprehensive.
properties
IUPAC Name |
1-methoxy-2-nitro-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAFHLOZHBKYTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192586 | |
Record name | 2-Nitro-4-trifluoromethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-nitrobenzotrifluoride | |
CAS RN |
394-25-2 | |
Record name | 4-Methoxy-3-nitrobenzotrifluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-25-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-3-nitrobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394252 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 394-25-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88325 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Nitro-4-trifluoromethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-nitro-4-trifluoromethylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methoxy-3-nitrobenzotrifluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95RJH7SBS7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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